4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate
Description
4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate is a pyrimidinium salt characterized by a substituted pyrimidine core, a 3-chlorophenoxymethyl group, and a perchlorate counterion. The pyrimidinium ring system is functionalized with amino and methyl groups, which influence its electronic and steric properties.
Properties
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-1,2-dimethylpyrimidin-1-ium-4-amine;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O.ClHO4/c1-9-16-13(15)10(7-17(9)2)8-18-12-5-3-4-11(14)6-12;2-1(3,4)5/h3-7,15H,8H2,1-2H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCVEQLIFIMNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)COC2=CC(=CC=C2)Cl)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenoxymethyl group through nucleophilic substitution reactions. The final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyrimidinium and Triazole Derivatives
The compound’s pyrimidinium core distinguishes it from structurally related heterocycles, such as triazoles. For example, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (yield: 85%) shares a similar aromatic substitution pattern but differs in its heterocyclic backbone and sulfur-containing functional group . Key differences include:
The pyrimidinium ring’s larger size and charge may enhance solubility in polar media compared to neutral triazoles.
Counterion Effects: Perchlorate vs. Other Anions
Perchlorate’s role as a counterion contrasts with smaller anions (e.g., chloride or nitrate). For instance:
- Stability : Perchlorate salts are generally stable but can pose explosion risks under extreme conditions. Microbial reduction of perchlorate (e.g., by Sulfurospirillum multivorans) is documented, suggesting environmental persistence unless specific bioremediation strategies are employed .
- Analytical Detection : Perchlorate is detectable via ion chromatography/electrospray ionization mass spectrometry (IC/ESI/MS), with detection limits as low as 0.53 µg/L in water . This contrasts with chloride, which is more readily quantified via standard ion-selective electrodes.
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic tools like SHELX and ORTEP-3 are critical for resolving molecular structures of ionic compounds . For pyrimidinium salts, hydrogen-bonding networks often dictate crystal packing. While direct data for the title compound is absent, analogous systems exhibit directional interactions between amino groups and anions. Graph set analysis (e.g., Etter’s rules) could classify these interactions, as seen in other hydrogen-bonded ionic crystals .
Environmental and Remediation Considerations
Perchlorate contamination in water and soil requires specialized remediation, such as ion exchange or microbial degradation. The persistence of the perchlorate counterion in this compound may necessitate tailored approaches, unlike degradable anions like nitrate. Phytoremediation and constructed wetlands are less effective for perchlorate, highlighting its recalcitrance compared to other contaminants .
Biological Activity
The compound 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate is a pyrimidine derivative with potential biological activity that has garnered interest in medicinal chemistry. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 273.71 g/mol
- IUPAC Name : this compound
The presence of the chlorophenyl group and the dimethylpyrimidinium moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that compounds similar to 4-Amino derivatives often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial in nucleotide synthesis.
- Antimicrobial Activity : Some studies have shown that related compounds possess antimicrobial properties against a range of bacteria and fungi.
Pharmacological Effects
-
Anticancer Activity :
- A study demonstrated that pyrimidine derivatives can induce apoptosis in cancer cell lines by disrupting cellular metabolism and promoting cell cycle arrest.
- Case Study: A derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
-
Antiviral Properties :
- Research has indicated that certain pyrimidine compounds can inhibit viral replication by interfering with viral RNA polymerase.
- Case Study: A related compound showed promising results against influenza virus strains in vitro.
-
Neuroprotective Effects :
- Some studies suggest that pyrimidine derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress.
- Case Study: In a model of neurodegeneration, a similar compound improved cognitive function and reduced neuronal apoptosis.
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the toxicity profiles of these compounds. Preliminary studies indicate that:
- The acute toxicity in animal models is moderate, with LD50 values suggesting a need for careful dosage management.
- Long-term exposure studies are required to fully understand chronic toxicity and potential side effects.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antiviral | Inhibits viral replication | |
| Neuroprotective | Improves cognitive function | |
| Enzyme Inhibition | Inhibits dihydrofolate reductase |
Comparative Analysis of Related Compounds
Q & A
Q. What are the recommended methods for synthesizing 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate with high purity?
Methodological Answer:
- Step 1: Precursor Selection
Use 3-chlorophenol and pyrimidine derivatives as starting materials. Optimize substituent positions via nucleophilic aromatic substitution (e.g., chlorophenoxymethyl group addition) . - Step 2: Quaternization
React the pyrimidine intermediate with methyl iodide under anhydrous conditions to form the 1,2-dimethylpyrimidin-1-ium core. Monitor reaction progress via thin-layer chromatography (TLC) . - Step 3: Salt Formation
Precipitate the perchlorate counterion by adding HClO₄ in a controlled pH environment (pH 6.5–7.0, using ammonium acetate buffer as in ) . - Step 4: Purification
Employ membrane separation technologies (e.g., nanofiltration) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use ¹H/¹³C NMR to confirm substituent positions and counterion integration. Compare chemical shifts with analogous pyrimidinium salts . - Mass Spectrometry (MS):
Perform high-resolution MS (HRMS) to verify molecular ion peaks ([M-ClO₄]⁺) and isotopic patterns . - X-ray Diffraction (XRD):
Resolve crystal structure to validate steric effects of the 3-chlorophenoxymethyl group and perchlorate interactions . - Thermogravimetric Analysis (TGA):
Assess thermal stability and decomposition kinetics under inert atmospheres .
Q. How can researchers ensure the compound’s stability during storage and experimental use?
Methodological Answer:
- Storage Conditions:
Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the perchlorate group. Use desiccants to minimize moisture . - Buffer Compatibility:
Avoid basic buffers (pH >8) to prevent degradation; use ammonium acetate (pH 6.5) for in vitro assays . - Real-Time Stability Testing:
Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Compare with experimental NMR shifts . - Molecular Dynamics (MD):
Simulate solvent interactions (e.g., water, DMSO) to explain solubility discrepancies observed in kinetic studies . - Docking Studies:
If biologically active, dock the compound into target protein pockets (e.g., kinase enzymes) to rationalize structure-activity relationships (SAR) .
Q. How to resolve contradictions in observed biological activity data across different studies?
Methodological Answer:
- Systematic Variability Analysis:
Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate methodological biases . - Meta-Analysis Framework:
Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to contextualize divergent results within overarching hypotheses . - Dose-Response Reevaluation:
Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects masked in prior studies .
Q. What strategies are recommended for studying the compound’s environmental fate and non-target organism impacts?
Methodological Answer:
- Atmospheric Chemistry Modeling:
Use EPACT-aligned frameworks (as in ) to simulate degradation pathways (e.g., hydrolysis, photolysis) and predict soil/water partitioning . - Ecotoxicity Assays:
Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure bioaccumulation via LC-MS/MS . - Field vs. Cabinet Methods:
Combine lab-based degradation studies with field sampling (e.g., soil cores near industrial sites) to validate predictive models .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Transcriptomic Profiling:
Treat cell lines with the compound and perform RNA-seq to identify differentially expressed genes (e.g., oxidative stress pathways) . - Chemical Proteomics:
Use affinity chromatography to pull down protein targets, followed by tryptic digest and LC-MS/MS identification . - Knockout Models:
Test activity in CRISPR-engineered cell lines lacking putative targets (e.g., kinases) to confirm specificity .
Q. What advanced methodologies are available for optimizing the compound’s synthetic yield and scalability?
Methodological Answer:
- Process Control Systems:
Implement real-time pH and temperature monitoring with automated feedback loops to minimize batch variability . - Flow Chemistry:
Transition from batch to continuous flow reactors to enhance mixing efficiency and reduce reaction time . - Green Chemistry Metrics:
Calculate E-factors (kg waste/kg product) and atom economy to prioritize solvent selection (e.g., ethanol over DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
